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molecular formula C4HBrClN5 B2679024 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine CAS No. 1334136-94-5

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine

Cat. No. B2679024
M. Wt: 234.44
InChI Key: BAJGDJYJFZZUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569300B2

Procedure details

A 250 mL round bottom flask was charged with 5-bromo-2-chloro-4-hydrazinylpyrimidine (17 g, crude, 59.2 mmol) and 3 M HCl (600 mL). To the above was added dropwise a solution of NaNO2 (8 g, 0.1 mol) in water (15 mL) at 10° C. The resulting mixture was stirred at 10° C. for 1 h. Work-up: the resulting crystalline solid was collected by filtration. The solid was washed with ethanol (20 mL), and dried to afford 10 g (72%) of the product as a red solid.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:9][NH2:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.Cl.[N:12]([O-])=O.[Na+]>O>[Br:1][C:2]1[C:3]2[N:4]([N:12]=[N:10][N:9]=2)[C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)NN
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystalline solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with ethanol (20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=2N(C(=NC1)Cl)N=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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